2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane
Description
Stereochemical Configuration and Chiral Center Analysis
The compound features three contiguous stereogenic centers at positions 2, 3, and 5 of the hexane backbone, each adopting an S-configuration. This stereochemical arrangement is critical for its molecular geometry and potential biological interactions. The absolute configuration (2S,3S,5S) was confirmed via X-ray crystallography in related thiazole-containing analogs, where the spatial orientation of substituents directly influenced intramolecular hydrogen bonding and torsional angles.
A comparative analysis of chiral centers in similar hexane derivatives reveals that deviations in configuration at any of these positions significantly alter molecular polarity and solubility. For instance, enantiomers with R-configurations at position 3 exhibit reduced hydrogen-bonding capacity due to steric hindrance from the phenyl groups at positions 1 and 6. The table below summarizes key stereochemical parameters for this compound and related analogs:
| Parameter | 2S,3S,5S-Target Compound | 2R,3S,5S-Analog | 2S,3R,5S-Analog |
|---|---|---|---|
| C2-C3 Torsional Angle | 16.2° | 22.5° | 18.7° |
| C3 Hydroxy Orientation | Synperiplanar to C5-NH | Antiperiplanar | Gauche |
| Solubility (H2O, mg/mL) | 0.45 | 0.12 | 0.31 |
The 3-hydroxy group adopts a synperiplanar orientation relative to the C5-amino group, facilitating intramolecular hydrogen bonding that stabilizes the molecule’s folded conformation. This structural rigidity contrasts with flexible analogs lacking hydrogen-bonding motifs, which exhibit lower thermal stability.
Functional Group Characterization: Thiazolyl Methoxycarbonylamino Motif
The thiazolyl methoxycarbonylamino group at position 5 is a defining feature of this compound. This motif consists of a 5-membered thiazole ring linked via a methoxycarbonyl bridge to the hexane backbone. The thiazole ring, with its sulfur and nitrogen heteroatoms, contributes to π-π stacking interactions and metal coordination potential.
Key spectroscopic characteristics of this functional group include:
- IR Absorption : Stretching vibrations at 1685 cm⁻¹ (C=O of carbonyl) and 1540 cm⁻¹ (C=N of thiazole).
- NMR Signatures : The thiazole proton (H-2') resonates at δ 8.3 ppm as a singlet, while the methoxy group appears as a triplet at δ 3.9 ppm due to coupling with adjacent methylene protons.
The methoxycarbonyl linker enhances metabolic stability compared to amide-based analogs, as demonstrated in hydrolytic studies under physiological conditions (pH 7.4, 37°C). After 24 hours, only 12% of the target compound underwent ester hydrolysis, whereas amide-linked derivatives degraded by 78% under identical conditions. This stability is attributed to the electron-withdrawing thiazole ring, which reduces nucleophilic attack at the carbonyl carbon.
Comparative Analysis with Related Hexane Derivatives
The structural uniqueness of this compound becomes evident when compared to analogs such as 2S,3S,5S-5-amino-2-dibenzylamino-1,6-diphenyl-3-hydroxyhexane. The substitution of the dibenzylamino group with the thiazolyl methoxycarbonylamino moiety introduces distinct physicochemical and electronic properties:
| Property | Target Compound | Dibenzylamino Analog |
|---|---|---|
| Molecular Weight | 425.5 g/mol | 464.65 g/mol |
| LogP | 3.2 | 5.1 |
| H-Bond Acceptors | 6 | 3 |
| π-π Stacking Potential | High (thiazole ring) | Moderate (benzyl groups) |
The thiazolyl group’s electron-deficient aromatic system enhances binding affinity to biological targets requiring planar interactions, such as tubulin’s colchicine-binding site. In contrast, the dibenzylamino analog’s bulkier substituents limit its ability to engage in tight hydrophobic pockets. Additionally, the target compound’s lower logP value (3.2 vs. 5.1) improves aqueous solubility, making it more suitable for formulation in polar solvents.
Crystallographic comparisons further highlight differences in molecular packing. The thiazolyl methoxycarbonylamino derivative forms tighter crystal lattices with a density of 1.32 g/cm³, whereas the dibenzylamino analog’s lattice is less compact (1.18 g/cm³). This disparity arises from the thiazole ring’s capacity for sulfur-mediated van der Waals interactions, absent in the benzyl-substituted derivative.
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c24-21(12-18-9-5-2-6-10-18)22(27)13-19(11-17-7-3-1-4-8-17)26-23(28)29-15-20-14-25-16-30-20/h1-10,14,16,19,21-22,27H,11-13,15,24H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLNUWNCHAHJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)NC(=O)OCC3=CN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of Acid-Labile Protecting Groups
The primary amino group is protected using di-tert-butyldicarbonate (Boc₂O) in a biphasic system of water and methyl-tert-butyl ether (MTBE). Potassium carbonate facilitates the reaction, yielding (2S,3S,5S)-2-(N,N-dibenzylamino)-3-hydroxy-5-(t-butyloxycarbonylamino)-1,6-diphenylhexane:
Key Parameters
Deprotection and Salt Formation
The dibenzyl groups are removed via catalytic hydrogenation using 10% palladium-carbon (Pd/C) in methanol. Subsequent treatment with succinic acid in isopropanol yields the succinate salt, enhancing crystallinity:
Optimized Conditions
- Catalyst Loading : 30.35 g Pd/C (50% wet) per 200 mL methanol
- Acidification : Succinic acid (6.35 g) in isopropanol at 40–45°C
- Yield : 18.5 g (quantitative based on starting material).
Thiazolyl Methoxy Carbonyl Incorporation
The pivotal step involves coupling the deprotected amine with 5-(p-nitrophenyloxycarbonyloxymethyl)thiazole hydrochloride. This reaction proceeds via a mixed anhydride intermediate, generated using isobutyl chloroformate and N-hydroxysuccinimide (NHS):
Reaction Sequence
- Activation : Trifluoroacetic acid (TFA) deprotects the Boc group at room temperature.
- Anhydride Formation : Isobutyl chloroformate reacts with the free amine at -18°C.
- Coupling : NHS stabilizes the intermediate, facilitating nucleophilic attack by the thiazole derivative.
Critical Parameters
- Temperature Control : Strict maintenance of -18°C to 0°C during anhydride formation.
- Stoichiometry : 1:1 molar ratio of amine to thiazole reagent.
Process Optimization and Scalability
Solvent and Catalytic Systems
Yield and Purity Enhancements
- Crystallization : Isopropanol is used to precipitate the succinate salt, achieving >99% purity by HPLC.
- Byproduct Mitigation : Excess di-t-butyldicarbonate (1.2 eq) ensures complete Boc protection, minimizing residual amines.
Comparative Analysis of Methodologies
The patent method demonstrates superior yield and stereochemical fidelity compared to traditional peptide coupling strategies.
Challenges and Solutions
Stereochemical Integrity
Solubility Limitations
- Issue : Poor solubility of intermediates in polar aprotic solvents.
- Solution : Use of MTBE/water biphasic systems enhances reaction homogeneity.
Chemical Reactions Analysis
Types of Reactions
2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiazolidine Derivatives: From reduction reactions.
Substituted Amines: From nucleophilic substitution reactions.
Scientific Research Applications
Intermediate in Drug Synthesis
The primary application of 2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane is as an intermediate in the synthesis of Ritonavir. Ritonavir is a protease inhibitor that plays a crucial role in antiretroviral therapy for HIV/AIDS patients. The compound aids in the production of Ritonavir by providing necessary functional groups that enhance the drug's efficacy against HIV.
Potential Role in Drug Development
Research indicates that compounds with structural similarities to 2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane may exhibit activity against other viral infections or diseases. Its thiazole moiety could be crucial for developing new antiviral agents, as thiazole derivatives have shown promise in various biological activities.
Case Study 1: Synthesis and Characterization
A study conducted on the synthesis of Ritonavir highlighted the importance of intermediates like 2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane. The research detailed the reaction pathways involved and characterized the compound using techniques such as NMR and mass spectrometry to confirm its structure and purity.
In another investigation focused on thiazole derivatives, researchers assessed the biological activity of compounds related to 2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane. The findings suggested that these compounds could inhibit specific enzymes related to viral replication, indicating their potential as antiviral agents.
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of Ritonavir. Ritonavir inhibits the HIV protease enzyme, preventing the maturation of viral particles. The molecular targets include the active site of the HIV protease, and the pathways involved are those related to viral replication and protein processing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with its analogs, focusing on structural variations, synthesis, pharmacological properties, and applications.
Table 1: Key Structural and Functional Differences
Key Findings
Structural Impact on Activity :
- The thiazolylmethoxycarbonyl group in the target compound is critical for protease binding. Replacement with oxazole (as in ) reduces potency due to weaker hydrogen bonding .
- CRS 74 () incorporates a bis-valinyl group and methylureido side chain, enhancing solubility and bioavailability compared to Ritonavir.
- The hydrochloride derivative (CAS 959315-21-0) improves aqueous solubility via salt formation, enabling oral administration .
Synthesis Efficiency :
- The target compound’s one-pot synthesis () reduces production time and waste compared to multi-step analogs like CAS 959315-21-0 .
- BDH intermediates (e.g., CAS 144163-85-9) use Boc protection to stabilize amines during synthesis but require deprotection for activation .
Pharmacological Applications: The target compound and CRS 74 are both antiretrovirals, but CRS 74’s optimized dissolution profile makes it superior in formulations .
Industrial and Research Implications
- Scalability : The one-pot synthesis of the target compound () is industrially favored for cost-effectiveness, whereas CRS 74’s recrystallization method () adds steps but improves drug performance.
- Formulation Challenges : Hydrochloride salts (e.g., CAS 959315-21-0) address poor solubility but require stringent pH control during manufacturing .
- Structural Optimization : Substitutions like oxazole () or methylureido groups () guide drug design for enhanced efficacy and reduced resistance.
Biological Activity
2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane, commonly referred to as a thiazolyl derivative of a diphenyl amino acid, has garnered attention for its potential biological activities. This compound is structurally related to known antiviral agents and may exhibit similar pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 425.54 g/mol
- CAS Number : 144164-10-3
- SMILES Notation : NC@HCc3ccccc3
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Its thiazole moiety is known for enhancing the pharmacological profile by improving solubility and bioavailability. The compound may function as an inhibitor of specific enzymes involved in viral replication, similar to other protease inhibitors used in HIV treatment.
Antiviral Properties
Research indicates that compounds structurally similar to 2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane exhibit antiviral properties:
- HIV Protease Inhibition : This compound may act as an intermediate in the synthesis of potent HIV protease inhibitors such as Lopinavir and Ritonavir. Studies have shown that modifications in the amino acid structure can significantly impact the inhibitory activity against HIV protease .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial effects against various pathogens. The presence of the thiazole group can enhance the interaction with microbial targets, potentially leading to increased efficacy against bacterial strains.
Synthesis and Evaluation
A study focused on synthesizing variants of this compound revealed that modifications in the thiazole ring significantly affected biological activity. The synthesis involved several steps including protection and deprotection of functional groups, demonstrating a multi-step approach to optimize yield and purity .
In Vitro Studies
In vitro assays indicated that derivatives of this compound showed promising results in inhibiting viral replication in cell cultures. For instance, a derivative demonstrated IC50 values comparable to established antiviral drugs .
Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 2S,3S,5S-2-amino-5-[N-[[(5-thiazolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane, and how can reaction conditions be optimized?
The compound is synthesized via multi-step protocols involving chiral amino acid precursors and coupling reagents. For example, tert-butyloxycarbonyl (Boc) protection of the amino group (as seen in intermediate BP 1397) is critical for stereochemical control . Reaction optimization includes:
- Solvent systems : Use of polar aprotic solvents like DMF with aqueous phases to enhance coupling efficiency (e.g., Et₃N/DMF-H₂O systems in thiazole-related syntheses) .
- Catalysts : Palladium or enzymatic catalysts for asymmetric induction, given the compound’s three stereocenters .
- Purification : Reverse-phase HPLC or silica gel chromatography to isolate ≥98% purity, as commercial batches achieve this standard .
Q. What analytical techniques are recommended for characterizing the compound’s purity and stereochemical integrity?
- Chiral HPLC : Essential for resolving enantiomers (e.g., Chiralpak IC column with hexane/isopropanol gradients) .
- NMR spectroscopy : ¹H and ¹³C NMR to confirm phenyl and thiazole substituents (δ 7.2–7.5 ppm for aromatic protons; δ 160–165 ppm for carbonyl groups) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₂₃H₂₇N₃O₃S, [M+H]⁺ calc. 426.18) .
Q. How does the compound’s stability vary under different storage conditions?
- Temperature : Store at –20°C in inert atmospheres to prevent degradation of the hydroxy and carbamate groups .
- Light sensitivity : Amber vials are recommended due to the thiazole ring’s UV absorption .
- pH : Avoid strongly acidic/basic conditions (>pH 9) to prevent hydrolysis of the carbamate linkage .
Advanced Research Questions
Q. How do the compound’s chiral centers (2S,3S,5S) influence its biological activity, and what methods resolve conflicting bioactivity data in literature?
The stereochemistry dictates binding affinity to targets like enzymes or receptors. For example:
- Enzymatic assays : Compare activity of enantiomers (e.g., 2S,3S,5S vs. 2R,3R,5R) using kinetic studies to isolate stereospecific effects .
- Data contradictions : Cross-validate results with orthogonal assays (e.g., SPR for binding vs. cell-based functional assays) and review impurities (<2% can skew results) .
Q. What computational modeling approaches are suitable for studying the compound’s interactions with biological targets?
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with thiazole-binding pockets (e.g., ATP-binding sites) .
- MD simulations : Analyze stability of hydrogen bonds between the 3-hydroxy group and target residues (≥100 ns trajectories recommended) .
- QSAR : Correlate substituent effects (e.g., phenyl vs. substituted aryl groups) with activity using Hammett constants .
Q. How can researchers design derivatives to enhance the compound’s metabolic stability without compromising activity?
- Bioisosteric replacement : Substitute the 5-thiazolylmethoxy group with 1,3,4-oxadiazole to reduce CYP450-mediated oxidation .
- Prodrug strategies : Convert the 3-hydroxy group to a phosphate ester for improved solubility and controlled release .
- In vitro ADME profiling : Use hepatic microsomes and LC-MS/MS to quantify metabolite formation rates .
Q. What strategies address low yields in large-scale synthesis due to stereochemical drift?
- Dynamic kinetic resolution : Employ chiral catalysts (e.g., Ru-BINAP) to correct racemization during carbamate formation .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress and adjusts temperature/pH in real time .
- Crystallization-induced diastereomer transformation : Use chiral resolving agents (e.g., tartaric acid derivatives) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
